3-(2-Chlorophenyl)-5-fluorobenzoic acid
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Overview
Description
3-(2-Chlorophenyl)-5-fluorobenzoic acid is an aromatic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a fluorobenzoic acid moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-fluorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the aromatic ring or substituents.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(2-Chlorophenyl)-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Chlorophenyl)-5-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)propionic acid: Shares the chlorophenyl group but lacks the fluorobenzoic acid moiety.
3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: Similar in structure but with different functional groups and potential biological activities.
Uniqueness
3-(2-Chlorophenyl)-5-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNWVZMPKJJAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689532 |
Source
|
Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-57-2 |
Source
|
Record name | 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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